1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Conformational flexibility Structure-activity relationship Medicinal chemistry

Choose this compound for superior conformational flexibility in diversity-oriented screening. The ethanone linker provides ~2.3x more low-energy conformers than rigid benzoyl analogs, enhancing hit-finding against flexible binding pockets. Its meta-CF3 substitution yields an optimal logP of 3.5–3.8 for CNS permeability, while the 5–20 µM MCF-7 IC50 reduces DMSO carryover artifacts at screening concentrations. The sterically unencumbered carbonyl enables rapid analog diversification via Grignard, reductive amination, or oxime formation—ideal for hit-to-lead expansion in a single synthesis cycle.

Molecular Formula C20H20F3NOS
Molecular Weight 379.44
CAS No. 1795430-42-0
Cat. No. B2525264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
CAS1795430-42-0
Molecular FormulaC20H20F3NOS
Molecular Weight379.44
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C20H20F3NOS/c21-20(22,23)17-8-4-5-15(13-17)14-19(25)24-10-9-18(26-12-11-24)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
InChIKeyOXHUAGHMENTEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 1795430-42-0): Chemical Identity and Procurement Baseline


1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 1795430-42-0) is a synthetic small molecule built on a 1,4-thiazepane core, featuring a 7-phenyl substituent and a 3-(trifluoromethyl)phenylacetyl moiety at the N4 position. Its molecular formula is C20H20F3NOS and its molecular weight is 379.44 g/mol [1]. The compound is primarily procured as a research chemical (typical purity ≥95%) for use as a screening fragment or a synthetic intermediate in medicinal chemistry programs [1]. It belongs to a broader class of 1,4-thiazepane-based bioactive molecules that have attracted attention for their potential as kinase inhibitors, GPCR modulators, and anticancer leads, making reliable sourcing and structural verification critical for reproducible research [2].

Why Generic Substitution Fails for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Analogs


Within the 7-phenyl-1,4-thiazepane chemical space, even subtle structural modifications produce marked differences in physicochemical properties and biological activity. The ethanone linker in the target compound (CAS 1795430-42-0) introduces a methylene spacer between the carbonyl and the 3-(trifluoromethyl)phenyl ring, affording greater conformational flexibility compared to the directly attached benzoyl analogs such as 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1797737-46-2) [1]. This flexibility can alter target-binding geometry and selectivity profiles. Furthermore, the meta-substitution pattern of the CF3 group influences electronic distribution and lipophilicity differently than para-substituted congeners, potentially affecting membrane permeability and off-target binding [1][2]. Class-level evidence confirms that 1,4-thiazepane derivatives with varying N4-acyl substituents exhibit IC50 values spanning several orders of magnitude against the same biological targets, underscoring that simple analog substitution without experimental validation carries substantial risk of activity loss [2].

Quantitative Differentiation Evidence for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 1795430-42-0)


Conformational Flexibility Advantage: Ethanone Linker vs. Benzoyl Analogs in Target Engagement

The target compound incorporates a methylene spacer between the carbonyl group and the 3-(trifluoromethyl)phenyl ring, creating an ethanone linkage. In contrast, the closest analog 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1797737-46-2) features a directly attached benzoyl group. The ethanone linker introduces an additional rotatable bond, increasing the number of accessible low-energy conformers from approximately 12 to 28 (estimated by the RTB method), which can substantially affect the entropic component of target binding [1]. This conformational expansion is advantageous in screening campaigns where induced-fit binding modes are operative, as it allows the ligand to sample a broader conformational space to achieve optimal target complementarity [2].

Conformational flexibility Structure-activity relationship Medicinal chemistry

Lipophilicity Tuning: meta-CF3 Positioning vs. para-CF3 and Non-Fluorinated Comparators

The meta-trifluoromethyl substitution on the phenylacetyl moiety of the target compound confers a distinct lipophilicity profile. A structurally related compound, 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1797737-46-2), is reported to have a logP of 3.8, which places it within the optimal range for tissue penetration (logP 3–5) [1]. By comparison, unsubstituted 1,4-thiazepane has a logP of only 0.68, while the non-fluorinated analog 1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is predicted to have a logP of approximately 2.1 [2]. The meta-CF3 group thus provides a balanced increase in lipophilicity relative to non-fluorinated counterparts, enhancing membrane permeability without pushing the compound into the high-logP (>5) range associated with poor solubility and promiscuous binding [1].

Lipophilicity Drug-likeness Physicochemical property optimization

Cytotoxicity Potential Against Breast Cancer Cells: Target Compound vs. Structurally Neighboring Thiazepane Derivatives

Thiazepane derivatives have been evaluated for antiproliferative activity in the MCF-7 breast cancer cell line. A structurally related compound, 2-ethoxy-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, exhibited an IC50 of 30 µM against MCF-7 cells, while 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone showed an IC50 of 150 µM in the same cell line . The target compound, with its 3-(trifluoromethyl)phenylacetyl substituent, was reported to display cytotoxicity in MCF-7 cells with IC50 values in the 5–20 µM range, representing a 1.5- to 30-fold improvement over the o-tolyl and 2-chlorophenyl analogs respectively . These data, while derived from cross-study comparisons under potentially different experimental conditions, suggest that the 3-CF3-phenylacetyl group confers a meaningful potency advantage in this cellular context.

Anticancer activity Cytotoxicity MCF-7 cell line

Synthetic Tractability and Intermediate Utility: Thiazepane Core with Orthogonal Functionalization Handles

The target compound serves a dual role as both a screening compound and a versatile synthetic intermediate. The ethanone carbonyl and the thiazepane ring nitrogen provide two chemically distinct functionalization handles: the carbonyl can undergo reduction, Grignard addition, or reductive amination, while the tertiary amide nitrogen can be further alkylated or participate in cross-coupling reactions. In contrast, the benzoyl analog 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1797737-46-2) presents a more sterically hindered carbonyl with reduced reactivity toward nucleophilic additions [1]. Published synthetic methodology confirms that 1,4-thiazepanones and 1,4-thiazepanes can be efficiently prepared via one-pot reactions from α,β-unsaturated esters and 1,2-amino thiols, demonstrating the synthetic tractability of this scaffold class [2].

Synthetic accessibility Building block Lead optimization

Optimal Research and Industrial Application Scenarios for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 1795430-42-0)


Fragment-Based and Phenotypic Screening Libraries Requiring Conformational Diversity

The ethanone linker of this compound introduces an additional rotatable bond compared to benzoyl-linked analogs, expanding the number of accessible low-energy conformers by approximately 2.3-fold [1]. This makes it a superior choice for inclusion in diversity-oriented screening libraries where sampling a broad conformational space increases the probability of identifying hits against targets with flexible or induced-fit binding pockets. Procurement teams building fragment libraries for academic screening centers or biotech startups should prioritize this compound over more rigid analogs when conformational entropy is a desired screening parameter.

Oncology Target Validation and Phenotypic Profiling in Breast Cancer Models

With reported MCF-7 cytotoxicity IC50 values in the 5–20 µM range, this compound demonstrates a 1.5- to 30-fold potency advantage over related 1,4-thiazepane derivatives bearing o-tolyl (IC50 = 30 µM) or 2-chlorophenyl (IC50 = 150 µM) substituents [1][2]. Researchers engaged in breast cancer target validation or comparative phenotypic profiling should select this compound as the preferred thiazepane-based probe for dose-response studies, as the lower effective concentration reduces solvent (DMSO) carryover artifacts and minimizes off-target cytotoxicity that can confound high-concentration testing.

Medicinal Chemistry Hit-to-Lead Expansion via Carbonyl Diversification

The ethanone carbonyl group in this compound is sterically unencumbered and electronically activated for nucleophilic addition, offering an estimated 3- to 5-fold higher reactivity compared to the benzoyl carbonyl in 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane [1]. This reactivity advantage enables rapid parallel synthesis of analogs through reduction, reductive amination, Grignard addition, or oxime/hydrazone formation. Medicinal chemistry teams pursuing hit-to-lead optimization of thiazepane-based kinase or GPCR modulators can efficiently generate focused libraries of 10–50 analogs within a single synthesis cycle using this compound as the diversification starting point [2].

CNS and GPCR-Targeted Probe Development Leveraging Balanced Lipophilicity

The meta-trifluoromethyl substitution on the phenylacetyl group confers a predicted logP of approximately 3.5–3.8, representing a deliberate increase of approximately 1.4–1.7 log units over non-fluorinated phenyl-ethanone analogs [1][2]. This logP falls within the optimal range for passive membrane permeability and CNS penetration (logP 3–5), making this compound a rational choice for developing probes targeting CNS-resident GPCRs or ion channels. For neuroscience-focused drug discovery programs, this compound offers a favorable balance between permeability and solubility compared to more lipophilic para-CF3 analogs that may exceed logP 5 and risk promiscuous binding or precipitation in aqueous assay media.

Quote Request

Request a Quote for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.